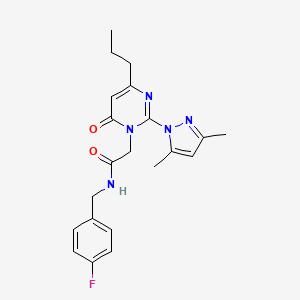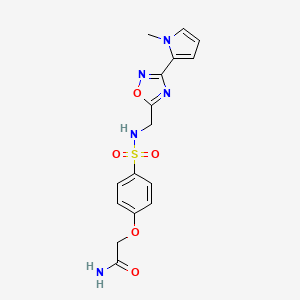
2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide is an intricate organic compound with potential applications in various scientific domains. Its unique structure, combining a pyrrole and oxadiazole ring system with a sulfonamide group, positions it as an interesting subject for research in medicinal chemistry, biology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide typically involves a multi-step process:
Formation of the oxadiazole ring: : This can be achieved through the cyclization of hydrazides with carboxylic acids under dehydrating conditions.
Pyrrole introduction: : The incorporation of the 1-methyl-1H-pyrrole can be performed via alkylation or acylation reactions, depending on the starting materials.
Sulfonamide linkage: : The attachment of the sulfamoyl group involves the reaction of the oxadiazole derivative with sulfonyl chlorides or sulfamoyl chlorides under basic conditions.
Final coupling: : The final step involves the reaction of the intermediate with 2-phenoxyacetic acid or its derivatives to form the target compound.
Industrial Production Methods
For industrial-scale production, the process might be streamlined to improve yield and efficiency. This would involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow chemistry techniques could be employed to enhance the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the pyrrole or oxadiazole ring, potentially leading to the formation of N-oxides or other oxidative products.
Reduction: : Reduction reactions may target the sulfonamide group or the oxadiazole ring, leading to various reduced forms of the compound.
Substitution: : Substitution reactions can occur at the aromatic phenoxy ring or the oxadiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: : Typical reagents include halogenated compounds, organometallic reagents, and bases like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions vary based on the specific conditions but may include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide has applications in several fields:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and may be used in studies of reactivity and mechanism.
Biology: : Potential as an antimicrobial or antifungal agent due to its sulfonamide group.
Medicine: : Research into its activity as a potential drug candidate, particularly for its interactions with various biological targets.
Industry: : Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its interaction with biological targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis in bacteria, which is a common mechanism for sulfonamide antibiotics. The pyrrole and oxadiazole rings may interact with proteins or DNA, leading to various biological effects.
Comparison with Similar Compounds
2-(4-(N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)sulfamoyl)phenoxy)acetamide is unique due to its specific combination of functional groups. Other compounds with similar structures include:
Sulfonamide antibiotics: : Such as sulfamethoxazole, which also features a sulfonamide group but lacks the pyrrole and oxadiazole rings.
Oxadiazole derivatives: : Used in various applications, though they may not possess the same biological activity due to the absence of the sulfonamide moiety.
Pyrrole-containing compounds: : These are often used in medicinal chemistry but may lack the multifunctional nature of the target compound.
This compound stands out due to its potential multifunctionality, combining properties from each of these classes into one molecule.
Properties
IUPAC Name |
2-[4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O5S/c1-21-8-2-3-13(21)16-19-15(26-20-16)9-18-27(23,24)12-6-4-11(5-7-12)25-10-14(17)22/h2-8,18H,9-10H2,1H3,(H2,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRROQVPZGKONBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=NOC(=N2)CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
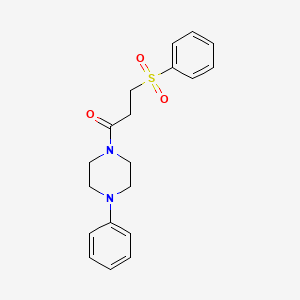
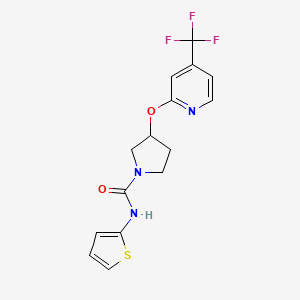
![1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2493611.png)
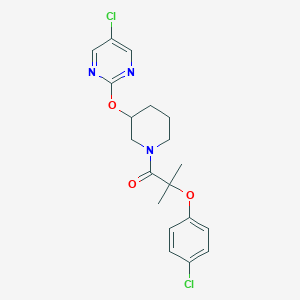
![N-(2,4-dimethoxyphenyl)-3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidine-1-carboxamide](/img/structure/B2493617.png)
![2a,3,4,5-Tetrahydrobenzo[cd]indol-2(1H)-one](/img/structure/B2493619.png)
![6,7-dimethoxy-N-(2-methoxyethyl)-1-{[4-(propan-2-yl)phenoxy]methyl}-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide](/img/structure/B2493620.png)
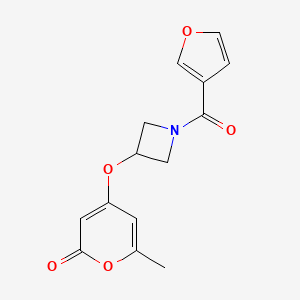
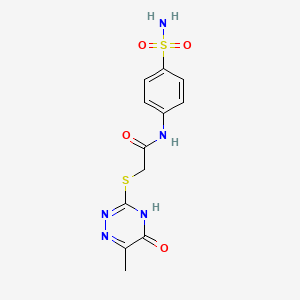
![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)
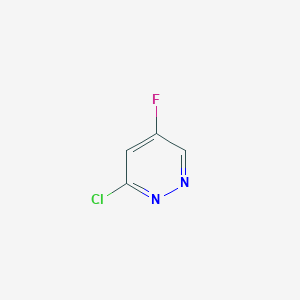
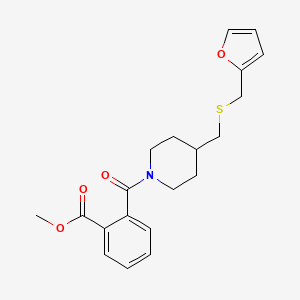
![4-chloro-N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2493628.png)
